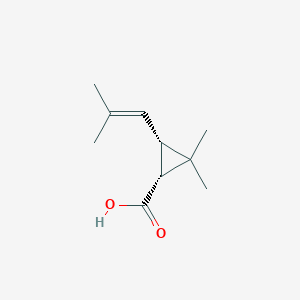

(+)-cis-Chrysanthemic acid

Description

Historical Context of Chrysanthemic Acid Discovery and Importance

Chrysanthemic acid is an organic compound that serves as the foundation for a variety of natural and synthetic insecticides. wikipedia.org Its discovery is intrinsically linked to the study of pyrethrins, the insecticidal compounds found in the flowers of the pyrethrum daisy, Chrysanthemum cinerariaefolium. ontosight.aiasianpubs.org The pioneering work of Staudinger and Ružička in 1924 led to the identification and naming of chrysanthemic acid as a key component of pyrethrin I. wikipedia.orgchemistryviews.org

Initially, the focus was on the naturally occurring insecticidal esters. However, the elucidation of the chemical structure of these active constituents opened the door for the synthesis of new, potentially more potent and stable, insecticidal compounds. nih.gov This marked a significant turning point, shifting research efforts towards the synthesis and modification of chrysanthemic acid and its derivatives. wisdomlib.org The development of synthetic pyrethroids, esters of chrysanthemic acid, began in earnest, with the first commercial pyrethroid, allethrin, being marketed in 1954. chemistryviews.org This development was a direct result of the successful synthesis of chrysanthemic acid, which made its large-scale production feasible. wisdomlib.orgchemistryviews.org

Significance in Natural Product Chemistry and Related Areas

Chrysanthemic acid holds a prominent place in the field of natural product chemistry due to its role as a fundamental building block of pyrethroids, a major class of insecticides. asianpubs.org The natural pyrethrins, esters of chrysanthemic acid, are valued for their high insecticidal activity combined with low mammalian toxicity. asianpubs.org This desirable characteristic has driven extensive research into the synthesis of synthetic pyrethroids with improved properties, such as enhanced stability and a broader spectrum of activity. asianpubs.org

The study of chrysanthemic acid and its derivatives has had a significant impact on several related areas:

Agriculture and Public Health: Synthetic pyrethroids are widely used in agriculture to protect crops from a wide range of pests. ontosight.ai They are also crucial in public health programs for controlling disease-carrying insects. ontosight.ai

Veterinary Medicine: These compounds are utilized in veterinary applications to control pests on animals. ontosight.ai

Organic Synthesis: The unique cyclopropane (B1198618) structure of chrysanthemic acid has presented interesting challenges and opportunities for synthetic chemists, leading to the development of novel synthetic methodologies. ontosight.aigla.ac.uk The synthesis of chrysanthemic acid itself has been a subject of considerable research, with various methods being developed for its industrial production. wisdomlib.org

General Overview of Chrysanthemic Acid Stereoisomers

Chrysanthemic acid possesses two stereogenic centers in its cyclopropane ring, which means it can exist as four different stereoisomers. chemistryviews.org These isomers are categorized into two pairs of enantiomers: the cis and trans isomers. ontosight.ai The spatial arrangement of the substituents on the cyclopropane ring determines whether the isomer is cis or trans.

The four stereoisomers are:

(+)-trans-Chrysanthemic acid [(1R,3R)-2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid] wikipedia.orgsigmaaldrich.com

(-)-trans-Chrysanthemic acid [(1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid] wikipedia.org

(+)-cis-Chrysanthemic acid [(1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid] wikipedia.org

(-)-cis-Chrysanthemic acid [(1S,3R)-2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid] wikipedia.org

The naturally occurring form of chrysanthemic acid, found in pyrethrin I, is the (+)-trans isomer. wikipedia.orgtandfonline.com However, many synthetic pyrethroids are produced from a mixture of the stereoisomers. wikipedia.orgchemistryviews.org

Table 1: Stereoisomers of Chrysanthemic Acid

| Isomer | Configuration | Natural Occurrence |

| (+)-trans-Chrysanthemic acid | (1R,3R) | Yes wikipedia.org |

| (-)-trans-Chrysanthemic acid | (1S,3S) | No |

| This compound | (1R,3S) | No |

| (-)-cis-Chrysanthemic acid | (1S,3R) | No |

Research Focus on the this compound Stereoisomer

While the (+)-trans isomer is the naturally occurring and often most biologically active form, research has also been dedicated to the other stereoisomers, including this compound. tandfonline.comoup.com The synthesis of specific stereoisomers is of great interest as the biological activity of pyrethroids can be highly dependent on the stereochemistry of the chrysanthemic acid moiety. tandfonline.com

Research on the (+)-cis isomer has explored various avenues:

Synthesis: The development of stereospecific total syntheses for this compound has been a significant area of investigation. acs.org For instance, a highly selective synthesis was achieved through the microbiological reduction of a precursor molecule. acs.org

Chemical Transformations: Studies have examined the oxidation and reduction products of cis-chrysanthemic acid isomers. tandfonline.comoup.com For example, the oxidation of (±)-cis-chrysanthemic acid with potassium permanganate (B83412) has been shown to yield various products, the structures of which have been a subject of detailed investigation. oup.com

Incorporation into Pyrethroids: Although less common than the trans isomers, cis-chrysanthemic acid has been used in the synthesis of some pyrethroids. dtic.mil The insecticidal activity of these resulting compounds can then be compared to their trans counterparts.

The ability to synthesize and study individual stereoisomers like this compound allows for a deeper understanding of the structure-activity relationships of pyrethroid insecticides.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPRKKSAJMMEW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26771-11-9, 2935-23-1, 15259-78-6 | |

| Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemic acid dl-cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Chrysanthemumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Chrysanthemum monoCarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7V8620AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Principles and Analysis of Chrysanthemic Acid Isomers

Classification and Nomenclature of Chrysanthemic Acid Stereoisomers

Chrysanthemic acid, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, has two chiral centers, leading to the existence of four stereoisomers. nih.gov These isomers are categorized into two geometric pairs: trans and cis, based on the relative orientation of the substituents on the cyclopropane (B1198618) ring. Each geometric isomer exists as a pair of enantiomers (non-superimposable mirror images). nih.govwikipedia.org

trans-Chrysanthemic Acid Enantiomers ((1R,3R) and (1S,3S))

The trans isomers of chrysanthemic acid are characterized by the substituents at the C1 and C3 positions of the cyclopropane ring being on opposite sides. The two enantiomers are designated as:

(1R,3R)-trans-Chrysanthemic acid , also known as (+)-trans-chrysanthemic acid. wikipedia.org This particular isomer is a key component of natural pyrethrin I, an insecticide derived from the chrysanthemum flower (Chrysanthemum cinerariaefolium). wikipedia.org

(1S,3S)-trans-Chrysanthemic acid , also referred to as (-)-trans-chrysanthemic acid. wikipedia.org

cis-Chrysanthemic Acid Enantiomers ((1R,3S) and (1S,3R))

In the cis isomers, the substituents at the C1 and C3 positions of the cyclopropane ring are on the same side. The enantiomeric pair is composed of:

(1R,3S)-cis-Chrysanthemic acid , which is the focus of this article and is also known as (+)-cis-chrysanthemic acid. wikipedia.orgnih.gov

(1S,3R)-cis-Chrysanthemic acid , also known as (-)-cis-chrysanthemic acid. nih.govwikipedia.org The cis configuration is considered relatively rare in natural products. nih.gov

| Isomer Name | Systematic Name | CAS Number |

|---|---|---|

| (+)-trans-Chrysanthemic acid | (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | 4638-92-0 |

| (-)-trans-Chrysanthemic acid | (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | 2259-14-5 |

| This compound | (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | 26771-11-9 |

| (-)-cis-Chrysanthemic acid | (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | 26771-06-2 |

Chiral Purity and Optical Activity in Research Context

The biological efficacy of pyrethroid insecticides is highly dependent on the stereochemistry of the chrysanthemic acid moiety. Therefore, the determination of chiral purity, or the enantiomeric excess (ee) of a specific isomer in a sample, is of paramount importance in research and industrial applications. Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property used to characterize and quantify enantiomers.

Research has shown that the insecticidal activity of pyrethroid esters varies significantly between different stereoisomers. Generally, the esters derived from the (1R)-configured chrysanthemic acids exhibit higher insecticidal potency. For instance, deltamethrin, a highly active commercial pyrethroid, is derived from the (1R)-isomer. researchgate.net The determination of optical purity is crucial for synthesizing these potent insecticides and for studying their structure-activity relationships. researchgate.net

Stereoselective Synthesis and Resolution of Chrysanthemic Acid Isomers

The demand for enantiomerically pure chrysanthemic acid isomers has driven the development of various stereoselective synthesis and resolution techniques.

Diastereomeric Salt Formation for Chiral Resolution

A classical and widely used method for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture of chrysanthemic acid with a chiral resolving agent, which is a single enantiomer of another chiral compound. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For example, (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) has been studied as a resolving agent for trans-chrysanthemic acid. rsc.org The choice of solvent plays a critical role in the efficiency of the resolution process. rsc.orgresearchgate.net Research has indicated that ether-type solvents containing methanol (B129727) are particularly effective, as methanol can be incorporated into the crystal structure of the less soluble diastereomeric salt, promoting its nucleation and crystal growth. rsc.org Similarly, the enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) have been shown to be effective resolving agents for industrial mixtures of trans-chrysanthemic acid. researchgate.net

Chromatographic Resolution Techniques in Research

Chromatographic methods offer powerful tools for the analytical and preparative separation of chrysanthemic acid isomers.

Gas Chromatography (GC): An indirect method involves the derivatization of the chrysanthemic acid enantiomers with a chiral alcohol, such as l-menthol (B7771125), to form diastereomeric esters. oup.comtandfonline.com These diastereomers can then be separated on an achiral gas chromatography column. oup.comtandfonline.com Studies have shown that while the d-trans, l-trans, and dl-cis isomers of the l-menthyl esters can be resolved, the d-cis and l-cis esters are often not separable by this method. oup.comtandfonline.com

High-Performance Liquid Chromatography (HPLC): The direct separation of enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). nih.govacs.org This method avoids the need for derivatization. For instance, a terguride-based chiral stationary phase has been used for the direct enantioseparation of chrysanthemic acid and its analogues. nih.gov In such separations, it has been observed that isomers with the (1R) configuration typically elute before those with the (1S) configuration. nih.gov

| Technique | Principle | Key Research Findings |

|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | DMAD and MTDP have been shown to be effective resolving agents for trans-chrysanthemic acid. rsc.orgresearchgate.net The choice of solvent, particularly the inclusion of methanol, is crucial for efficient resolution. rsc.org |

| Gas Chromatography (GC) | Separation of diastereomeric esters formed by reaction with a chiral alcohol. | l-menthyl esters of d-trans, l-trans, and dl-cis chrysanthemic acid can be resolved, but d-cis and l-cis esters are difficult to separate. oup.comtandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase. | Terguride-based CSPs can directly separate chrysanthemic acid enantiomers, with (1R) isomers typically eluting first. nih.gov |

Biosynthetic Pathways and Enzymology of Chrysanthemic Acid

Isoprenoid Precursors in Chrysanthemic Acid Biosynthesis

The formation of chrysanthemic acid is rooted in the universal C5 building blocks of all terpenes, derived from the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.gov

The direct precursor to the C10 skeleton of chrysanthemic acid is dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.net In a crucial and defining step of this pathway, two molecules of DMAPP undergo a direct condensation reaction. nih.govoup.com This "head-to-middle" (or c1′-2-3) condensation is an unconventional mechanism in terpene biosynthesis, setting it apart from the more common "head-to-tail" condensations. oup.comresearchgate.net This initial reaction is the committed step, channeling DMAPP away from other isoprenoid pathways towards the synthesis of the unique chrysanthemyl scaffold. nih.gov

In conventional monoterpene biosynthesis, the C10 intermediate Geranyl Diphosphate (GPP) is formed through a head-to-tail condensation of one molecule of DMAPP and one molecule of its isomer, isopentenyl diphosphate (IPP). nih.govnih.gov GPP then serves as the universal precursor for the vast array of regular monoterpenes. science.gov

However, the biosynthesis of chrysanthemic acid is classified as an "irregular" pathway precisely because it bypasses the formation of GPP. expasy.org Instead of the typical DMAPP and IPP condensation, the pathway proceeds directly from two DMAPP units. nih.govexpasy.org Therefore, the involvement of GPP is notable by its absence as a direct intermediate, a key distinction that highlights the unique enzymology governing the formation of chrysanthemic acid.

Chrysanthemyl Diphosphate (CPP) Formation and Enzymatic Action

The central cyclopropanation reaction is catalyzed by a specialized enzyme that defines the pathway.

The key enzyme responsible for the formation of the chrysanthemyl skeleton is Chrysanthemyl Diphosphate Synthase (CDS; EC 2.5.1.67). nih.govresearchgate.net CDS catalyzes the condensation of two DMAPP molecules to produce (+)-cis-chrysanthemyl diphosphate (CPP). researchgate.netresearchgate.net This reaction establishes the core cyclopropane (B1198618) structure of the molecule. nih.gov The amino acid sequence of CDS aligns more closely with chain elongation enzymes like farnesyl diphosphate synthase than with squalene (B77637) or phytoene (B131915) synthases, which also perform c1′-2-3 cyclopropanation reactions. researchgate.net

Research has revealed that CDS can act as a bifunctional enzyme. researchgate.netnih.gov Under the low substrate concentrations believed to be present in planta, CDS not only forms CPP but can also catalyze the subsequent hydrolysis of the diphosphate moiety to yield chrysanthemol (B1213662). nih.govresearchgate.net This dual activity has led to the proposal that the enzyme be renamed chrysanthemol synthase. nih.govnih.gov The enzyme's activity is dependent on Mg²⁺ as a cofactor and exhibits an optimal pH range of 6.5-8.0. uniprot.org

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (from T. cinerariifolium) |

| Chrysanthemyl Diphosphate Synthase (CDS) | 2 x DMAPP | Chrysanthemyl Diphosphate (CPP) | K_m: ~600 µM nih.gov |

| CPP | Chrysanthemol | K_m: 196 µM nih.govnih.govwur.nl | |

| DMAPP | Chrysanthemol | Half-maximal activity concentration: ~100 µM nih.govnih.govwur.nl |

Oxidative Steps in Chrysanthemic Acid Biosynthesis

Following the formation of the chrysanthemyl skeleton, a series of oxidative modifications are required to produce the final carboxylic acid.

Chrysanthemol is the crucial alcohol intermediate in the pathway. rsc.org It is formed from the hydrolysis of chrysanthemyl diphosphate (CPP). nih.govresearchgate.net While CDS can catalyze this step directly, other non-specific phosphatases may also be involved. nih.govnih.gov Specifically, a plastid-localized Nudix hydrolase from Tanacetum cinerariifolium, TcNudix1, has been shown to efficiently hydrolyze CPP to chrysanthemyl monophosphate (CMP), which is then further dephosphorylated to chrysanthemol. frontiersin.org

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Mediated Reactions

The conversion of the alcohol precursor, chrysanthemol, into the corresponding chrysanthemic acid is a critical two-step oxidation process. This transformation is catalyzed sequentially by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH). nih.gov While much of the detailed enzymatic research has focused on the biosynthesis of the trans-isomer due to its prevalence in natural pyrethrins, the general mechanism applies to the formation of all chrysanthemic acid stereoisomers. nih.govoup.com

The process unfolds as follows:

Oxidation of Alcohol to Aldehyde : An alcohol dehydrogenase initiates the sequence by oxidizing the primary alcohol group (-CH₂OH) of chrysanthemol to an aldehyde group (-CHO), yielding chrysanthemal. nih.govacs.org In the pyrethrin-producing plant Tanacetum cinerariifolium, the enzyme identified as TcADH2 has been shown to catalyze this reaction for the trans-isomer. oup.comacs.org

Oxidation of Aldehyde to Carboxylic Acid : Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde intermediate, chrysanthemal, to the final carboxylic acid (-COOH), forming chrysanthemic acid. nih.govacs.org The enzyme TcALDH1 from T. cinerariifolium has been demonstrated to carry out this step for trans-chrysanthemic acid. oup.comacs.org

These reactions typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as an oxidizing agent. nih.gov While the specific plant enzymes for (+)-cis-chrysanthemol oxidation are not as extensively characterized as those for the trans-isomer, research has shown that microbial enzymes are capable of this conversion. A patent describes a method for producing (+)-cis-chrysanthemic acid by incubating (+/-)-cis-chrysanthemol with oxidizing enzymes derived from microorganisms, such as Aspergillus ochraceus, which demonstrates the enzymatic feasibility of this stereoselective transformation. epo.org

Metabolic Engineering and Heterologous Expression for Biosynthesis

The elucidation of the biosynthetic pathway has enabled the use of metabolic engineering and heterologous expression to produce chrysanthemic acid and its precursors in model organisms. These efforts aim to create sustainable and scalable production platforms, moving beyond reliance on agricultural extraction from T. cinerariifolium.

Reconstruction of Pathways in Model Organisms

Scientists have successfully reconstructed the biosynthetic pathway for chrysanthemic acid in various heterologous hosts, primarily focusing on the production of the trans-isomer. These engineered systems serve as a proof-of-concept for producing the core acid structure outside of its native plant.

Expression in Plants :

Nicotiana benthamiana : This model plant has been used for transient expression studies. Co-expression of the T. cinerariifolium genes for chrysanthemyl diphosphate synthase (TcCDS), alcohol dehydrogenase (TcADH2), and aldehyde dehydrogenase (TcALDH1) resulted in the production of trans-chrysanthemic acid. acs.org Interestingly, expressing TcCDS alone was sufficient to produce not only the expected chrysanthemol but also small amounts of trans-chrysanthemic acid, indicating that endogenous N. benthamiana ADH and ALDH enzymes can act on the novel substrate, albeit inefficiently. nih.gov

Solanum lycopersicum (Tomato) : Tomato fruits, which naturally produce high levels of the precursor dimethylallyl diphosphate (DMAPP) for carotenoid synthesis, have been engineered as a production chassis. nih.gov By expressing the TcCDS gene along with ADH and ALDH genes from a wild tomato species (Solanum habrochaites), researchers successfully diverted the precursor flux towards the production of trans-chrysanthemic acid. nih.govrsc.org

Expression in Microorganisms :

Microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae are attractive platforms for metabolic engineering due to their rapid growth and well-established genetic tools. youtube.comebi.ac.uk While complex, multi-step pathways from plants can be challenging to express functionally in microbes, they remain a key target for producing compounds like chrysanthemic acid. semanticscholar.org For instance, yeast has been engineered to increase the supply of acetyl-CoA, a foundational precursor for terpenoid synthesis. semanticscholar.org

| Enzyme | Abbreviation | Source Organism | Function |

|---|---|---|---|

| Chrysanthemyl Diphosphate Synthase | TcCDS | Tanacetum cinerariifolium | Condenses two DMAPP molecules to form chrysanthemyl diphosphate; also converts it to chrysanthemol. oup.comresearchgate.net |

| Alcohol Dehydrogenase 2 | TcADH2 | Tanacetum cinerariifolium | Oxidizes trans-chrysanthemol to trans-chrysanthemal. oup.comacs.org |

| Aldehyde Dehydrogenase 1 | TcALDH1 | Tanacetum cinerariifolium | Oxidizes trans-chrysanthemal to trans-chrysanthemic acid. oup.comacs.org |

| Alcohol Dehydrogenase | ShADH | Solanum habrochaites | Used in heterologous expression to oxidize chrysanthemol. nih.gov |

| Oxidizing Enzymes | N/A | Aspergillus ochraceus | Converts cis-chrysanthemol to cis-chrysanthemic acid. epo.org |

Strategies for Enhanced Production

To move from simple pathway reconstruction to high-yield production, several strategies are employed to optimize the output of chrysanthemic acid in heterologous hosts.

Co-expression of Pathway Genes : A primary strategy is the coordinated expression of all necessary enzymes. In the tomato model, the co-expression of TcCDS with the ADH and ALDH from wild tomato was crucial for achieving significant yields. nih.gov The expression of all three genes resulted in a concentration of trans-chrysanthemic acid approximately 1.7-fold higher by weight than the lycopene (B16060) levels in non-transgenic control fruits. nih.govrsc.org

Use of Strong, Specific Promoters : Driving the expression of the biosynthetic genes with strong and sometimes tissue-specific promoters ensures high levels of the required enzymes are produced in the desired location. In the tomato fruit engineering work, the fruit-ripening specific promoter PG was used to control the expression of the transgenes, concentrating the production of chrysanthemic acid in the fruit. nih.govrsc.org

Redirecting Precursor Flux : A major bottleneck in producing a target compound is the availability of its precursors. One effective strategy is to block competing metabolic pathways. In the engineered tomatoes, the diversion of DMAPP to chrysanthemic acid synthesis led to a corresponding 68% reduction in the levels of the native carotenoid, lycopene, demonstrating a successful rerouting of the shared precursor. nih.govrsc.org Of the DMAPP that was diverted, 97% was successfully converted into trans-chrysanthemic acid and its derivatives. rsc.org

Chemical Synthesis Methodologies of + Cis Chrysanthemic Acid

Total Synthesis Approaches to Chrysanthemic Acid

The total synthesis of chrysanthemic acid, a monoterpene with a cyclopropane (B1198618) ring, has been a significant area of research. unamur.be The molecule possesses two chiral centers, leading to four possible stereoisomers. unamur.be The development of synthetic routes has aimed to control these stereocenters to produce specific isomers, particularly the (+)-cis configuration.

Stereospecific and Enantioselective Synthesis Routes

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of (+)-cis-Chrysanthemic acid. Chemists have developed numerous strategies that exert a high degree of stereocontrol, employing methods ranging from the use of naturally chiral starting materials to advanced asymmetric catalysis.

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in a synthesis. This approach leverages the inherent chirality of the starting material to introduce the desired stereochemistry into the target molecule.

Notable examples for the synthesis of chrysanthemic acid isomers include:

(+)-Δ³-Carene : This bicyclic monoterpene, available from turpentine, has been utilized as a chiral precursor. A synthesis route involves the ozonolysis of (+)-Δ³-carene to produce a cyclopropyl (B3062369) acetaldehyde (B116499) derivative. This intermediate is then cyclized and further transformed through oxidation and reaction with a Grignard reagent to yield a lactone, which is a precursor to chrysanthemic acid isomers. tandfonline.com

(-)-d-Pantolactone : A novel enantiospecific route to (+)-(1R,3S)-cis-chrysanthemic acid has been developed starting from the readily available (-)-d-pantolactone. thieme-connect.com Key steps in this synthesis include a ring-closing metathesis to form a cyclopentene (B43876) intermediate, followed by a Haller-Bauer/Grob-type fragmentation to construct the target cyclopropane ring system. thieme-connect.com

Tartaric Acid and D-Mannitol : Efficient enantioselective syntheses of precursors to (1R)-isomers of chrysanthemic acid have been developed from natural tartaric acid or D-mannitol. researchgate.net These routes are based on the diastereoselective addition of ylides like isopropylidenetriphenylphosphorane to chiral γ-alkoxy-α,β-unsaturated esters derived from these chiral pool sources. researchgate.net

Table 1: Examples of Chiral Pool Substrates in this compound Synthesis

| Chiral Pool Substrate | Key Synthetic Strategy | Reference |

|---|---|---|

| (+)-Δ³-Carene | Ozonolysis, cyclization, and fragmentation | tandfonline.com |

| (-)-d-Pantolactone | Ring-closing metathesis and Grob-type fragmentation | thieme-connect.com |

| Natural Tartaric Acid | Diastereoselective ylide addition to derived esters | researchgate.net |

Asymmetric cyclopropanation involves the creation of the three-membered ring in a way that preferentially forms one enantiomer over the other. This is often achieved using a chiral catalyst or a chiral auxiliary.

Copper-Catalyzed Cyclopropanation : A common industrial method for producing chrysanthemic acid esters involves the copper-catalyzed reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene. To achieve enantioselectivity, this reaction can be modified by using chiral ligands complexed to the copper catalyst. For instance, copper(I) complexes with chiral pyridine-containing macrocyclic ligands have been shown to catalyze the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene, yielding the desired cyclopropane product with notable diastereoselectivity. researchgate.net However, achieving high efficiency and selectivity on an industrial scale remains a challenge, often limited by factors like expensive catalysts and the need for low reaction temperatures.

Cyclopropanation with Sulfur Ylides : Another approach involves the reaction of sulfur ylides with chiral substrates. For example, the reaction of isopropylidenediphenylsulfonium ylide with a 4-functionalized 5,5-dimethyl-2-cyclopentenone can produce a single stereoisomer of a bicyclo[3.1.0]hexane derivative. wiley-vch.de This bicyclic intermediate serves as a valuable precursor that can be converted into this compound. wiley-vch.de The stereochemical outcome is controlled by the existing chirality in the cyclopentenone substrate, which directs the ylide to attack from the less sterically hindered face. wiley-vch.de

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, has been ingeniously applied to the stereospecific synthesis of (±)-cis-chrysanthemic acid. acs.orgacs.orgpsu.edu This electrocyclic reaction proceeds through a highly ordered, chair-like transition state, which allows for the predictable transfer of stereochemistry. organicchemistrydata.org

In a key strategy developed by R. L. Funk and J. D. Munger Jr., an appropriately substituted δ-lactone is converted into its silyl (B83357) ketene (B1206846) acetal. researchgate.net This intermediate then undergoes an alicyclic Claisen rearrangement upon heating to yield a cyclopropanecarboxylic acid derivative with the desired cis-stereochemistry. acs.orgresearchgate.net The reaction is highly stereospecific, meaning the geometry of the double bond in the starting material dictates the stereochemistry of the newly formed carbon-carbon bond in the product. organicchemistrydata.org This method provides a powerful tool for constructing the cis-2,2-dimethyl-3-alkenyl-cyclopropanecarboxylic acid core of the target molecule. researchgate.net

A multi-step synthesis that provides complete control over both relative and absolute stereochemistry has been developed for (1S)-cis-chrysanthemic acid. nih.govrsc.org This route begins with a chiral starting material, (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol. rsc.org

The key transformations in this synthesis are:

Regiocontrolled Epoxide Ring Opening : The epoxide ring is opened by a nucleophile. The regioselectivity of this opening—that is, which of the two epoxide carbons is attacked—is crucial. It was found that the choice of reagent dramatically influences the outcome. For example, using a combination of titanium isopropoxide and bromine, which is expected to form BrTi(OiPr)₃, results in the desired 1,3-diol with high regiocontrol. rsc.orghebmu.edu.cn In contrast, using titanium tetrabromide (TiBr₄) leads predominantly to the undesired regioisomer. rsc.orghebmu.edu.cn This control is rationalized by the Fürst–Plattner rule, which considers the conformational preferences of the cyclohexane (B81311) ring. rsc.org

Diol Mono-oxidation : The resulting 1,3-diol is then selectively oxidized to form a β-hydroxyketone. rsc.org

Cyclopropanation : This β-hydroxyketone undergoes a base-promoted intramolecular cyclization (a carbocyclisation) to form a bicyclic intermediate, which is a known precursor to (1S)-cis-chrysanthemic acid. rsc.org

Table 2: Effect of Reagent on Regioselectivity of Epoxide Ring Opening

| Reagent | Outcome | Regioselectivity | Reference |

|---|---|---|---|

| BrTi(OiPr)₃ (expected) | Favors desired 1,3-diol | High | rsc.orghebmu.edu.cn |

| TiBr₄ | Favors undesired regioisomer | Reversed | rsc.orghebmu.edu.cn |

Synthesis from Ketones and Diketones

Ketones and diketones serve as versatile starting materials for constructing the chrysanthemic acid skeleton.

Synthesis from Dimedone Derivatives : 2,2,5,5-Tetramethylcyclohexane-1,3-dione, a derivative of dimedone, is a particularly valuable precursor. researchgate.net It can be used to synthesize both (1S)- and (1R)-cis-chrysanthemic acid. researchgate.net One synthesis route starting from 2,2-dimethyl dimedone involves a Bamford–Stevens olefination followed by a tandem cyclization–Grob fragmentation reaction to yield racemic cis-chrysanthemic acid. researchgate.net

Synthesis from Cyclopentenones : As mentioned previously, 4-functionalized-5,5-dimethyl-2-cyclopentenones are effective substrates for cyclopropanation with sulfur ylides. wiley-vch.de This reaction sequence provides an efficient entry to the bicyclo[3.1.0]hexan-2-one skeleton, which is then elaborated to produce cis-chrysanthemic acid. researchgate.net

Carbene and Carbenoid Chemistry in Cyclopropane Ring Formation

The formation of the characteristic cyclopropane ring in chrysanthemic acid often employs carbene and carbenoid chemistry. These highly reactive intermediates enable the construction of the three-membered ring through cycloaddition reactions with appropriate alkene precursors.

A common industrial method for producing chrysanthemic acid involves the cyclopropanation of a diene. wikipedia.org This process typically yields a mixture of cis and trans isomers. wikipedia.org One of the foundational approaches is the Staudinger-Campbell synthesis, which utilizes ethyl diazoacetate in a copper-catalyzed [2+1] cycloaddition with 2,5-dimethyl-2,4-hexadiene. This reaction proceeds via a carbene insertion mechanism, resulting in a racemic mixture of cis- and trans-chrysanthemic acid esters. A significant challenge with this method is the laborious separation of the cis and trans isomers.

The Simmons-Smith reaction provides an alternative route using a carbenoid, specifically iodomethylzinc iodide, which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reagent reacts with alkenes to form cyclopropanes. wikipedia.org More recent advancements have explored the use of gem-dichloroalkanes as precursors for nonstabilized carbenes in asymmetric cyclopropanation reactions, catalyzed by cobalt complexes. dicp.ac.cnnih.gov This method has shown high levels of enantioselectivity for various types of alkenes. dicp.ac.cnnih.gov

The stereospecificity of carbene addition is a key feature, with the reaction proceeding in a syn manner. For instance, the reaction of dibromocarbene with cis-2-butene (B86535) yields cis-2,3-dimethyl-1,1-dibromocyclopropane, while the trans isomer of the alkene gives the trans cyclopropane product. wikipedia.org

Semisynthetic Transformations Leading to Chrysanthemic Acid

Semisynthetic approaches often leverage naturally occurring compounds as starting materials, which are then chemically modified to produce chrysanthemic acid.

Oxidation of Chrysanthemol (B1213662) Derivatives

A key semisynthetic route involves the oxidation of chrysanthemol derivatives. Chrysanthemol can be obtained from the reduction of chrysanthemic acid esters, which are found in pyrethrum extracts. researchgate.net The subsequent oxidation of chrysanthemol to chrysanthemic acid is a critical step. nih.govgla.ac.uk

This two-step oxidation process first converts the alcohol (chrysanthemol) to an aldehyde (chrysanthemal) and then to the carboxylic acid (chrysanthemic acid). nih.gov This transformation can be achieved using various oxidizing agents. For example, chromium trioxide in pyridine (B92270) has been successfully used to oxidize chrysanthemyl alcohol to chrysanthemic acid without compromising the stereochemistry. gla.ac.uk In biological systems, this oxidation is catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov

Isomerization and Racemization Studies in Synthesis

The control of stereochemistry is paramount in the synthesis of chrysanthemic acid, as the biological activity of its esters is highly dependent on the specific isomer. Industrial synthesis often produces a mixture of cis and trans isomers, as well as racemic mixtures of the enantiomers. google.com

cis-trans Isomerization Mechanisms

The interconversion of cis and trans isomers is a significant area of study. The less stable cis isomer can be converted to the more stable trans isomer. unamur.be Computational studies using density functional theory (DFT) have investigated the potential energy surfaces for the decomposition of chrysanthemic acid, including cis-trans isomerization. nih.govd-nb.info These studies suggest that cis-trans isomerization has a low activation barrier, making it a thermodynamically favorable process compared to other decomposition pathways like rearrangement and fragmentation. nih.govd-nb.info The isomerization can be induced by light or heat. youtube.comnih.gov The mechanism is believed to involve the cleavage and recombination of the C1-C3 bond of the cyclopropane ring. unamur.be

Racemization of Optically Active Chrysanthemic Acid

Industrially, the synthesis of chrysanthemic acid often results in a racemic mixture. google.com Since the insecticidal activity is primarily associated with the (+)-isomers, the racemization of the less active (-)-isomers is economically important. google.comtandfonline.com This allows the recovered racemic mixture to be re-subjected to optical resolution to isolate more of the desired (+)-isomer. google.com

Several methods for racemization have been developed. One approach involves treating the optically active chrysanthemic acid with an aluminum bromide compound. google.com Another method involves the conversion of (-)-trans-chrysanthemic acid to a keto-alcohol derivative, followed by esterification and reaction with an alkali metal alcoholate. google.com It has been observed that treatment of methyl (-)-2,2-dimethyl-3-(1'-oxo-2'-hydroxy-2'-methyl)propyl-1,3-trans-cyclopropane-1-carboxylate with potassium tert-butylate leads to both transesterification and racemization at the two asymmetric carbon atoms of the cyclopropane ring. researchgate.net

Synthesis of Specific Chrysanthemic Acid Analogues and Derivatives

The synthesis of analogues and derivatives of chrysanthemic acid is crucial for developing new pyrethroid insecticides with potentially enhanced properties. gla.ac.uk These synthetic efforts often involve modifying the side chain or other parts of the chrysanthemic acid molecule.

For instance, the synthesis of deltamethrin, a potent pyrethroid, requires a more complex procedure starting from an isomeric mixture of chrysanthemic acid. unamur.be This involves the separation of the cis/trans isomers, resolution of the racemates, and subsequent chemical transformations to introduce the dibromovinyl group. unamur.be Similarly, the synthesis of cypermethrin (B145020) involves the replacement of the isobutenyl group with a dichlorovinyl moiety. unamur.be

The use of natural starting materials like (+)-3-carene has been explored for the synthesis of optically active chrysanthemic acid and its analogues. ichem.md This approach takes advantage of the renewable nature and high optical purity of the starting material. ichem.md Various synthetic strategies have been developed to convert (+)-3-carene into key intermediates for pyrethroid synthesis. researchgate.net

Modification of the Side Chain

One major route to obtaining this compound and its derivatives involves the chemical alteration of the isobutenyl side chain of more readily available chrysanthemic acid isomers. A key strategy in this approach is the oxidative cleavage of the side chain's double bond, followed by the introduction of a new functional group.

A prominent example of this methodology is the synthesis of deltamethrinic acid from (+)-trans-chrysanthemic acid. This process involves a sequence of reactions that begins with the epimerization at the C-1 position of the cyclopropane ring to establish the desired cis-relationship between the carboxyl group and the side chain. hebmu.edu.cn A key step in modifying the side chain is reductive ozonolysis. hebmu.edu.cnunamur.be This reaction cleaves the double bond of the isobutenyl group to form an intermediate aldehyde, known as hemicaronic aldehyde. unamur.be This aldehyde serves as a versatile precursor for the construction of various side chains. For the synthesis of deltamethrinic acid, the aldehyde is converted into a dibromovinyl group. hebmu.edu.cn This transformation is typically achieved through a Wittig-type reaction using reagents like carbon tetrabromide and triphenylphosphine. hebmu.edu.cn

This strategy of side-chain modification via an aldehyde intermediate is not limited to the synthesis of deltamethrinic acid. It provides a general platform for accessing a range of chrysanthemic acid analogues, such as cypermethrinic acid (featuring a dichlorovinyl side chain) and nor-chrysanthemic acid. unamur.bearkat-usa.org The general pathway for these transformations is outlined below:

Table 1: General Scheme for Side Chain Modification

| Step | Transformation | Reagents and Conditions (Illustrative) | Intermediate/Product |

| 1 | Isomerization (trans to cis) | Base-promoted epimerization and lactonization, followed by Lewis acid-catalyzed ring opening. | This compound derivative |

| 2 | Oxidative Cleavage | i) O₃, CH₃OH, -78°C; ii) (CH₃)₂S | Hemicaronic aldehyde |

| 3a | Dibromovinylation | CBr₄, PPh₃, CH₂Cl₂ | Deltamethrinic acid |

| 3b | Dichlorovinylation | CCl₄, PPh₃ | Cypermethrinic acid |

This table presents a generalized pathway; specific conditions and yields may vary based on the substrate and desired product.

Construction of Related Cyclopropane Frameworks

The de novo synthesis of the chrysanthemic acid core represents a more direct approach to controlling the stereochemistry of the final product. These methods focus on the formation of the three-membered cyclopropane ring from acyclic precursors.

A classical and widely studied method involves the cyclopropanation of a diene, 2,5-dimethyl-2,4-hexadiene, with a diazoacetate, typically in the presence of a copper catalyst. gla.ac.uk This reaction generates a carbene intermediate from the diazoacetate, which then undergoes a [2+1] cycloaddition with the diene to form the cyclopropane ring. While foundational, this method often produces a mixture of cis and trans isomers, necessitating subsequent separation. The inherent hazards associated with the use of explosive diazoacetates on a large scale have also driven the development of alternative methodologies.

To address the challenge of stereoselectivity, significant research has been directed towards asymmetric cyclopropanation. This has led to the development of sophisticated chiral catalysts that can influence the stereochemical outcome of the reaction, favoring the formation of the desired (+)-cis isomer. Chiral copper complexes bearing ligands such as salicylaldimines and bisoxazolines have proven particularly effective. acs.orgacs.orgunl.pt These catalysts create a chiral environment around the metal center, directing the approach of the carbene to the olefin and thereby inducing asymmetry in the product. The use of bulky ester groups on the diazoacetate, such as t-butyl, can further enhance stereoselectivity. acs.org

Table 2: Comparison of Catalytic Systems for Asymmetric Cyclopropanation of 2,5-dimethyl-2,4-hexadiene

| Catalyst System | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

| Copper Salicylaldimine Complex | tert-Butyl diazoacetate | - | 91% ee (for trans) | acs.org |

| Copper Bisoxazoline Complex | l-Menthyl diazoacetate | - | High | acs.org |

| Rhodium(II) Carboxamidates | Ethyl diazoacetate | Varies with catalyst | Up to 94% ee (for trans) | - |

Data presented is illustrative of the performance of different catalyst classes. Specific results depend on the exact ligand structure, solvent, and reaction conditions.

Alternative approaches to cyclopropane ring formation have also been explored. One such method involves the use of sulfur ylides. For instance, isopropylidene diphenylsulfurane can react with suitable α,β-unsaturated esters in a Michael-initiated ring closure to form the cyclopropane ring with high stereocontrol. lookchem.com Other synthetic strategies have utilized different starting materials entirely, such as the monoterpene (+)-3-carene, which already contains a cyclopropane ring that can be chemically modified to yield chrysanthemic acid derivatives. oaji.net

Advanced Analytical and Spectroscopic Research Methods

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of chrysanthemic acid isomers. Both gas and liquid chromatography are widely used, each offering distinct advantages for specific analytical challenges.

Gas chromatography (GC) is a powerful technique for determining the purity and isomeric ratio of chrysanthemic acid. tandfonline.comtandfonline.com To analyze the enantiomers, they are often converted into diastereomeric derivatives prior to separation on an optically inactive stationary phase. tandfonline.com One common method involves esterification with an optically active alcohol, such as l-menthol (B7771125), to form diastereomeric esters that can be resolved by GC. tandfonline.comoup.com

For instance, the diastereoisomeric esters of chrysanthemic acid with l-menthol have been successfully separated on a 2% QF-1 column coated on Chromosorb W. tandfonline.comoup.com This method allows for the resolution of d-trans, l-trans, and dl-cis isomers, though the d-cis and l-cis forms may not be separated under these conditions. tandfonline.comoup.com The ratios of the isomers can be determined from the peak areas in the gas chromatogram. tandfonline.com It has been shown that the isomers are not susceptible to isomerization during the esterification or the GC analysis itself. tandfonline.com

Alternatively, direct separation of enantiomers can be achieved using an optically active stationary phase. tandfonline.com For example, after conversion to their amides using an inactive amine, all four isomers of chrysanthemic acid have been separated on a glass capillary column coated with an optically active stationary phase like OA-300. tandfonline.com

Table 1: GC Separation of Chrysanthemic Acid Isomers as Amide Derivatives on an Optically Active Stationary Phase tandfonline.com

| Amine Derivative | Retention Time (min) - (+)-cis | Retention Time (min) - (-)-cis | Retention Time (min) - (+)-trans | Retention Time (min) - (-)-trans |

| Isopropylamide | 79.30 | 80.40 | 105.4 | 106.9 |

Conditions: 40m x 0.25mm i.d. glass capillary column coated with OA-300; column temperature, 180°C; carrier gas, helium at 0.57 ml/min.

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of chrysanthemic acid and its analogues. nih.govnih.gov Direct enantioseparation can be achieved using chiral stationary phases (CSPs). nih.govnih.gov For example, a terguride-based chiral stationary phase has been used for the systematic study of the direct enantioseparation of chrysanthemic acid. nih.gov

Studies have shown that cinchona alkaloid-derived CSPs can effectively resolve the stereoisomers of chrysanthemic acid. nih.gov The complete baseline resolution of all four stereoisomers of chrysanthemic acid has been achieved using both polar-organic and acetonitrile-based reversed-phase mobile phases. nih.gov These HPLC methods are valuable for quality control in the production of stereoisomerically pure insecticides. nih.gov Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for detecting chrysanthemic acid and its metabolites in various matrices, including plants. doi.org

Table 2: HPLC Resolution of Chrysanthemic Acid Stereoisomers nih.gov

| Mobile Phase Type | α (cis) | α (trans) | Critical Rs |

| Polar-Organic | 1.20 | 1.35 | 3.03 |

| Acetonitrile-based Reversed-Phase | 1.24 | 1.22 | 2.73 |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of (+)-cis-chrysanthemic acid. Techniques such as NMR, IR, and MS provide detailed information about the molecule's connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of chrysanthemic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The ¹H NMR spectrum of chrysanthemic acid in CDCl₃ shows characteristic signals for the various protons in the molecule. scribd.com For the cis isomer, the coupling constant between the cyclopropane (B1198618) protons H1 and H3 is approximately 5.2 Hz, which is distinct from the trans isomer's coupling constant of 8.7 Hz, reflecting the different dihedral angles.

¹³C NMR spectroscopy is also a powerful tool for characterizing chrysanthemic acid isomers. tandfonline.comrsc.org The chemical shifts of the carbon atoms are sensitive to the stereochemistry of the molecule. For instance, the configurations of the cyclopropane ring and the vinyl group influence the spin-lattice relaxation times of the substituted methyl carbons. tandfonline.com

Table 3: Selected ¹H NMR Chemical Shifts for Chrysanthemic Acid scribd.com

| Proton(s) | Chemical Shift (δ, ppm) |

| OH | ~12 (not always shown) |

| Vinylic H | ~5.0 |

| Cyclopropane H | ~1.3-2.2 |

| Methyl H | ~1.1-1.3 |

Solvent: CDCl₃

Infrared (IR) spectroscopy is used to identify the functional groups present in the chrysanthemic acid molecule. brainly.comnih.gov The IR spectrum exhibits characteristic absorption bands corresponding to the carboxylic acid and other structural features. brainly.com

Key signals in the IR spectrum of chrysanthemic acid include:

A broad O-H stretch from the carboxylic acid, typically observed in the range of 2200-3600 cm⁻¹. brainly.com

A strong C=O (carbonyl) stretch from the carboxylic acid, appearing around 1720 cm⁻¹. brainly.com

A C=C stretch from the alkene group, usually found near 1650 cm⁻¹. brainly.com

Vinylic C-H bond stretching around 3100 cm⁻¹. brainly.com

Other C-H bond stretches around 3000 cm⁻¹. brainly.com

The IR spectrum for ethyl chrysanthemate, a derivative, also shows characteristic peaks that can be analyzed using techniques like Attenuated Total Reflectance (ATR-IR). nih.gov

Table 4: Significant IR Absorption Bands for Chrysanthemic Acid brainly.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2200-3600 |

| C=O stretch (Carbonyl) | ~1720 |

| C=C stretch (Alkene) | ~1650 |

| Vinylic C-H stretch | ~3100 |

| Aliphatic C-H stretch | ~3000 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and aspects of the structure. nih.gov The electron ionization (EI) mass spectrum of chrysanthemic acid shows a molecular ion peak and characteristic fragmentation patterns. nist.gov

Primary fragmentations of chrysanthemic acids often involve the loss of a methyl radical or the carboxyl group. gla.ac.uk The loss of the carboxyl group leads to a prominent peak at m/e 123. gla.ac.uk Subsequent fission of the cyclopropane ring can result in the elimination of butene or propene, giving rise to fragment ions at m/e 81 and m/e 67. gla.ac.uk GC-MS is a common hyphenated technique used for the analysis of chrysanthemic acid and related compounds. researchgate.netoup.com

Table 5: Key Mass Spectral Data for Chrysanthemic Acid nih.gov

| m/z | Relative Intensity |

| 123 | 99.99 |

| 81 | 63.50 |

| 168 (M⁺) | 36.30 |

| 43 | 32.70 |

| 153 | 27.20 |

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a class of analytical techniques that use polarized light to investigate the three-dimensional structure of chiral molecules like this compound. numberanalytics.com These techniques are exceptionally sensitive to the stereochemistry of a compound. High-performance liquid chromatography (HPLC) combined with chiroptical detectors is a powerful tool for the direct enantioseparation of chrysanthemic acid and its analogues. nih.gov

Circular Dichroism (C.D.) is a key chiroptical technique used in this context. rsc.org Research on chrysanthemyl derivatives has shown that the stereochemistry of the cyclopropane ring directly influences the C.D. spectrum. rsc.org A distinct chiroptical dichotomy exists between the cis and trans isomers. rsc.org For derivatives of chrysanthemic acid, a negative Cotton Effect (C.E.) observed in the 185-230 nm region is characteristic of the cis-(1R, 3S)-2,2-dimethylcyclopropane stereochemistry, which corresponds to the (+)-cis isomer. rsc.org Conversely, a positive Cotton Effect is associated with the trans-(1R, 3R) configuration. rsc.org This distinction provides a reliable method for assigning the relative stereochemistry of the cyclopropane ring. rsc.org

Polarimetry is a fundamental chiroptical technique used to measure the extent to which a chiral compound rotates plane-polarized light, a property known as optical rotation. numberanalytics.com This measurement is a critical parameter for characterizing enantiomers, as they rotate light to an equal but opposite degree. numberanalytics.com The measurement is typically performed using a polarimeter. tandfonline.comacs.orgtandfonline.com For this compound, the specific rotation is a defining physical constant that confirms its identity and optical purity. tandfonline.com

The optical rotation of chrysanthemic acid isomers has been measured under various conditions. tandfonline.com For d-cis-chrysanthemic acid, which corresponds to the (+)-cis isomer, specific rotation values have been reported in different solvents, highlighting the influence of the solvent on the measurement. tandfonline.com

Table 1: Specific Optical Rotation of Chrysanthemic Acid Isomers

| Compound | Specific Rotation [α]D | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|

| d-cis-Chrysanthemic acid | +41.15° | 5.00 | Ethanol | tandfonline.com |

| d-cis-Chrysanthemic acid | +87.90° | 5.00 | Chloroform | tandfonline.com |

| d-trans-Chrysanthemic acid | +26.80° | 5.00 | Chloroform | tandfonline.com |

| l-trans-Chrysanthemic acid | -20.13° | neat | - | tandfonline.com |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the most definitive and powerful method for determining the absolute configuration of a chiral molecule, often considered the "final appeal" in stereochemical analysis. oup.comresearchgate.netspringernature.com This technique provides an unambiguous three-dimensional structure of a molecule at the atomic level by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. researchgate.netspringernature.com

While obtaining a suitable crystal of the acid itself can be challenging, the method is successfully applied to crystalline derivatives. researchgate.net The absolute configuration of the related (+)-trans-chrysanthemic acid was unequivocally confirmed as (1R, 3R) through a three-dimensional X-ray analysis of its p-bromoanilide derivative. rsc.orgrsc.org This analysis utilized the anomalous dispersion method of Bijvoet, a technique that allows for the determination of the absolute structure. rsc.orgrsc.org The crystals of the derivative were orthorhombic, and the structural data were refined to a high degree of accuracy. rsc.orgrsc.org The secure establishment of the stereochemistry of the trans isomer through this method provides a solid foundation for the stereochemical assignments of other isomers, including this compound, which is known to have the (1R, 3S) configuration. rsc.orgwikipedia.org The use of X-ray crystallography on derivatives remains a cornerstone for validating the absolute stereochemistry of the chrysanthemic acid family of compounds. researchgate.netacs.org

Compound Index

Computational and Theoretical Investigations of + Cis Chrysanthemic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules. For chrysanthemic acid, Density Functional Theory (DFT) has been a prominent method, offering a good balance between computational accuracy and resource requirements.

A significant computational study on the decomposition mechanisms of chrysanthemic acid utilized hybrid DFT calculations at the B3LYP/6-311+G** level of theory. nih.gov This approach was employed to perform geometry optimization for all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. nih.govnih.gov Such calculations are crucial for determining the most stable three-dimensional arrangements of the atoms and for obtaining accurate energies to describe reaction pathways. Time-dependent DFT (TD-DFT) calculations have also been used to confirm that the decomposition reactions of chrysanthemic acid occur on the ground state potential energy surface rather than in an excited state. nih.govresearchgate.net

Potential Energy Surface (PES) Mapping and Analysis of Reactions

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. Mapping the PES is fundamental to understanding chemical reactions. For chrysanthemic acid, DFT calculations have been used to construct detailed potential energy surfaces for three primary reaction channels: cis-trans isomerization, rearrangement, and fragmentation. nih.govresearchgate.net

By mapping the PES, researchers can identify the lowest energy paths that connect reactants to products. For the cis-trans isomerization, the PES was generated by systematically changing the C12-C1-C3-C8 dihedral angle, allowing for the identification of the transition state and the calculation of the energy barrier for this transformation. nih.govresearchgate.net The analysis of the PES for all three channels revealed that each pathway is endothermic, but they possess distinct activation barriers that determine their relative likelihood. nih.govresearchgate.net

Mechanistic Studies of Decomposition, Rearrangement, and Fragmentation Reactions

Computational studies have provided a detailed mechanistic understanding of the decomposition, rearrangement, and fragmentation of chrysanthemic acid. kau.edu.sa

Decomposition and Rearrangement Pathways: Three main decomposition pathways have been investigated:

Cis-trans Isomerization: This pathway was found to be the most thermodynamically favorable process due to its relatively low activation barriers. nih.govresearchgate.net The energy difference between the most stable cis and trans isomers is calculated to be very small, only 0.577 kcal/mol, while the energy barrier for the isomerization was calculated to be 39.062 kcal/mol. nih.gov

Rearrangement: The rearrangement of cis-chrysanthemic acid to form a lactone product has also been studied. nih.gov This process is predicted to occur through a stepwise mechanism that involves a diradical intermediate and two transition states. researchgate.net While endothermic by 16.8 kcal/mol, this rearrangement pathway is considered more favorable than fragmentation into a carbene. nih.gov The forward activation barrier for the rearrangement is calculated to be 47.5 kcal/mol. nih.gov

Fragmentation: Studies have also explored the fragmentation of the molecule, which involves the cleavage of the cyclopropane (B1198618) ring. nih.gov Mass spectrometry analysis has shown that primary fragmentation pathways include the loss of a methyl radical or the loss of the carboxy group, with the latter leading to the base peak at an m/e of 123. gla.ac.uk Subsequent fission of the cyclopropane ring can lead to the elimination of butene or propene. gla.ac.uk

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| CHA (Reactant) | cis-Chrysanthemic Acid | 0.0 |

| TS1 | First Transition State | 46.1 |

| INT | Diradical Intermediate | 42.7 |

| TS2 | Second Transition State | 47.5 |

| P4 | Lactone Product | 16.8 |

Modeling of Solvent Effects in Computational Chemistry

To understand how a reaction might proceed in a realistic chemical environment, computational models often incorporate the effects of a solvent. For chrysanthemic acid, the solvent effect on the potential energy surface was investigated using the polarizable continuum model (PCM). nih.govresearchgate.net This model approximates the solvent as a continuous medium with a specific dielectric constant.

Enzymatic Transformations and Biocatalysis in Chrysanthemic Acid Synthesis

Enzymatic Hydrolysis and Synthesis of Chrysanthemic Acid Esters

Enzymatic hydrolysis of chrysanthemic acid esters is a key strategy for the preparation of optically pure chrysanthemic acid isomers. This approach leverages the stereoselectivity of enzymes to preferentially hydrolyze one enantiomer or diastereomer from a racemic or mixed ester substrate, leaving the desired isomer intact or producing the desired acid.

A variety of enzymes have been screened for this purpose, with Pig liver esterase (PLE) demonstrating notable activity and selectivity. researchgate.net Studies on the enzymatic hydrolysis of different chrysanthemic acid esters have shown that PLE exhibits high trans-selectivity for the acid moiety and S-selectivity for the alcohol moiety. researchgate.net However, both native and immobilized PLE have shown limited activity in esterification reactions in organic solvents, potentially due to conformational changes. researchgate.net

A significant advancement in this area involves the use of a novel esterase from Arthrobacter globiformis SC-6-98-28, which stereoselectively hydrolyzes the (+)-trans-(1R,3R) stereoisomer of ethyl chrysanthemate. researchgate.netasm.org The gene for this esterase was cloned and overexpressed in Escherichia coli, leading to a recombinant strain with hydrolytic activity approximately 2,500-fold higher than that of the original A. globiformis. researchgate.netasm.org This recombinant E. coli was capable of efficient stereoselective hydrolysis at high substrate concentrations, yielding (+)-trans-chrysanthemic acid with 100% optical purity. researchgate.netasm.org The process was further optimized by using ultrafiltration to remove the produced chrysanthemic acid, which can inhibit the enzyme at high concentrations. asm.org

The purified esterase from A. globiformis was found to have an apparent molecular weight of 43,000 on SDS-polyacrylamide gel electrophoresis and 94,000 on gel filtration chromatography, suggesting it functions as a dimer. tandfonline.com The optimal conditions for its hydrolytic activity were determined to be a pH of 10.0 and a temperature of 45°C. tandfonline.com The enzyme displayed a preference for short-chain fatty acid esters and was inhibited by serine-modifying reagents like diisopropyl fluorophosphate (B79755) and phenylmethylsulfonyl fluoride. tandfonline.com

Table 1: Research Findings on Enzymatic Hydrolysis of Chrysanthemic Acid Esters

| Enzyme/Organism | Substrate | Product | Key Findings |

|---|---|---|---|

| Pig liver esterase (PLE) | Racemic chrysanthemic acid esters | Enantiomerically enriched chrysanthemic acid | High trans-selectivity for the acid moiety and S-selectivity for the alcohol moiety. researchgate.net |

| Arthrobacter globiformis SC-6-98-28 (Esterase) | (±)-cis,trans-ethyl chrysanthemate | (+)-trans-Chrysanthemic acid | Stereoselective hydrolysis to produce (+)-trans-acid with 100% stereoisomeric purity. tandfonline.com |

Lipase-Catalyzed Enantioselective Processes in Production

Lipases are a versatile class of enzymes widely employed in organic synthesis for their ability to catalyze enantioselective reactions, including the resolution of racemic alcohols and acids. In the context of chrysanthemic acid synthesis, lipases have been utilized for the kinetic resolution of chrysanthemic acid esters and their precursors.

One notable application involves the lipase-mediated enantioselective hydrolysis of racemic methyl trans-chrysanthemate to prepare optically active (1R)-(-)- and (1S)-(+)-trans-chrysanthemic acid. researchgate.net Lipases can also be used in transesterification reactions, which are advantageous in some cases due to the non-aqueous reaction media.

The choice of acyl donor is critical in lipase-catalyzed transesterifications. While traditional acyl donors can sometimes lead to enzyme deactivation, novel donors like 1-ethoxyvinyl esters have been developed. acs.org These reagents generate ethyl acetate (B1210297) as a byproduct, which is generally benign to lipases, in contrast to acetaldehyde (B116499) produced from other donors that can inactivate enzymes like Candida rugosa lipase (B570770). acs.org

The stereoselectivity of lipases is a cornerstone of their application in producing single-enantiomer pharmaceuticals and agrochemicals. mdpi.com This is particularly relevant for pyrethroids, where the insecticidal activity is highly dependent on the stereochemistry of the chrysanthemic acid moiety. epo.org By altering the amino acid sequence in the binding pocket or lid region of a lipase through protein engineering techniques like site-directed mutagenesis, its substrate specificity and enantioselectivity can be significantly improved. mdpi.com

Microbiological Reduction in Chiral Synthesis

Microbiological transformations, particularly reductions, offer a powerful tool for the stereoselective synthesis of chiral building blocks for complex molecules like (+)-cis-chrysanthemic acid. This approach utilizes whole microbial cells or isolated enzymes to carry out specific chemical reactions with high enantio- and diastereoselectivity.

A highly efficient and selective synthesis of (1R,3S)-(cis)-chrysanthemic acid has been developed through the microbiological reduction of 2,2,5,5-tetramethyl-1,4-cyclohexanedione. acs.orggoogle.com This method provides a short and effective route to this specific isomer, which is a key component of certain pyrethroid insecticides.

Furthermore, microbial oxidation has been explored as a means to produce chrysanthemic acids from their corresponding alcohols. For instance, various strains of fungi and yeasts, particularly from the Aspergillus genus, have been shown to transform stereoisomeric mixtures of chrysanthemols into the corresponding chrysanthemic acids. epo.org Aspergillus ochraceus ATCC 18500, for example, demonstrated the ability to oxidize chrysanthemols to chrysanthemic acids. epo.org This biotransformation can be stereoselective, allowing for the conversion of a specific alcohol stereoisomer, such as (1R,3R)-(+)-trans-chrysanthemol, into its corresponding acid, (1R,3R)-(+)-trans-chrysanthemic acid. epo.org

These microbiological methods, whether they involve reduction or oxidation, provide sustainable and highly selective alternatives to traditional chemical synthesis for producing the desired stereoisomers of chrysanthemic acid.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (+)-trans-Chrysanthemic acid |

| (1R,3S)-cis-Chrysanthemic acid |

| (1R,3R)-(+)-trans-Chrysanthemic acid |

| (1R)-(-)-trans-Chrysanthemic acid |

| (1S)-(+)-trans-Chrysanthemic acid |

| Ethyl chrysanthemate |

| Methyl trans-chrysanthemate |

| 2,2,5,5-tetramethyl-1,4-cyclohexanedione |

| Chrysanthemol (B1213662) |

| (1R,3R)-(+)-trans-Chrysanthemol |

| Diisopropyl fluorophosphate |

| Phenylmethylsulfonyl fluoride |

| 1-Ethoxyvinyl esters |

| Ethyl acetate |

+ Cis Chrysanthemic Acid As a Key Precursor in Organic Synthesis

Role in the Synthesis of Pyrethroid Insecticides

The primary application of (+)-cis-chrysanthemic acid and its stereoisomers lies in the production of synthetic pyrethroids. These compounds are analogues of the natural pyrethrins, which are esters found in the flowers of Chrysanthemum cinerariaefolium. Synthetic pyrethroids have been developed to possess greater stability and insecticidal activity than their natural counterparts. The specific stereochemistry of the chrysanthemic acid moiety is crucial for the insecticidal efficacy of the final product.